3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(1,3-diethyl-1H-pyrazol-5-yl)hydrazine with pyridine-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine
- 3-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine
- 3-(1,3-Diethyl-1H-pyrazol-5-yl)benzene
Comparison: 3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine is unique due to the presence of both diethyl groups on the pyrazole ring and the pyridine ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the diethyl groups may enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(2,5-diethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-12(15(4-2)14-11)10-6-5-7-13-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
FHBWJZQPSJBMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2=CN=CC=C2)CC |
Origin of Product |
United States |
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